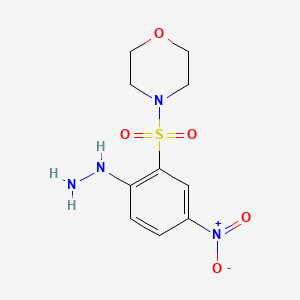

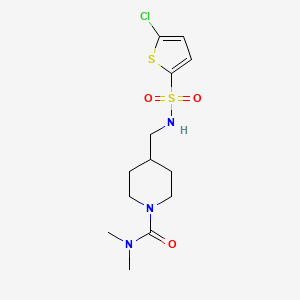

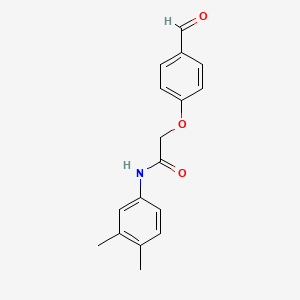

4-(2-Hydrazinyl-5-nitrobenzenesulfonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step reactions that may include nucleophilic substitution, condensation, and cyclization processes. For example, a related morpholine derivative was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through steps including rearrangement, condensation, and nucleophilic substitution reactions, highlighting the complexity and versatility of synthetic routes in morpholine chemistry (Wang et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives reveals the importance of X-ray crystallography and spectroscopic methods in determining the spatial arrangement of atoms within the molecule. For instance, structural characterization of a morpholine derivative was confirmed by single crystal X-ray diffraction studies, which provide essential information on the compound's geometry and electronic structure (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

The reactivity of morpholine derivatives often involves their interaction with various reagents to form new chemical bonds or undergo transformation into other compounds. For example, the anodic oxidation of morpholine derivatives has been studied, revealing insights into their electrochemical behavior and potential for generating novel compounds through electron transfer processes (Sayo et al., 1983).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of morpholine derivatives in different environments and applications. Research on the crystal structure of morpholinium salts, for example, provides valuable data on their solid-state properties and potential applications in materials science (Ishida et al., 2001).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including their acidity, basicity, and reactivity towards various chemical reagents, play a significant role in their application and functionalization. Studies on the synthesis and reactions of morpholinylpyrrolyl compounds, for example, highlight the versatility and potential of morpholine derivatives in synthesizing biologically active molecules and novel heterocyclic compounds (Zaki et al., 2014).

Applications De Recherche Scientifique

Anodic Oxidation in Sulfenamides

Methyl 2-nitrobenzenesulfenate was obtained through controlled potential electrolysis of N-(2-nitrophenylthio) amines, which included morpholine, indicating its utility in electrochemical reactions (Sayo, Yamada, & Michida, 1983).

Synthesis of Antimicrobial Agents

A study synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. The resulting compounds showed significant antimicrobial activity, highlighting the role of morpholine derivatives in antibiotic synthesis (Janakiramudu et al., 2017).

Intermediate in Anticancer Drug Synthesis

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a derivative of morpholine, is an important intermediate for synthesizing biologically active compounds, including small molecule anticancer drugs (Wang et al., 2016).

Antidiabetic Activity

β-Aminopropioamidoximes, functionalized with morpholine, demonstrated promising samples with significant in vitro α-glucosidase activity, indicating potential in antidiabetic drug development (Kayukova et al., 2022).

X-Ray Structural Studies

An X-ray structural study of the complex formed by 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal with carbon tetrachloride showed a unique intermolecular contact, indicating the utility of morpholine in crystallography and molecular structure research (Khrustalev et al., 1998).

Nickel and Zinc Complexes

Studies on nickel and zinc complexes with morpholine and tridentate Schiff base ligands showed formation of one- and two-dimensional supramolecular networks, demonstrating morpholine's role in the creation of complex molecular architectures (Chen et al., 2009).

Propriétés

IUPAC Name |

(2-morpholin-4-ylsulfonyl-4-nitrophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5S/c11-12-9-2-1-8(14(15)16)7-10(9)20(17,18)13-3-5-19-6-4-13/h1-2,7,12H,3-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXUTXMHJVIGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)